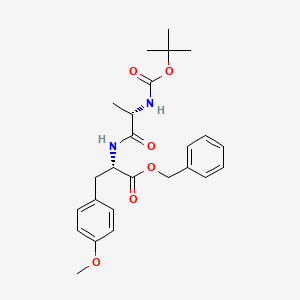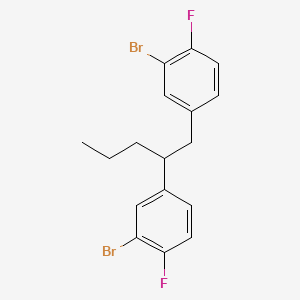
4,4'-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is an organic compound with the molecular formula C17H16Br2F2. It is a derivative of benzene, featuring bromine and fluorine substituents on the aromatic rings. This compound is used in various chemical research applications due to its unique structural properties .
Méthodes De Préparation
The synthesis of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) typically involves the reaction of 1,2-dibromopentane with 2-bromo-1-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The pathways involved may include binding to active sites, altering molecular conformations, or participating in electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) include:
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): This compound has a similar structure but with different substituents, leading to distinct chemical properties.
The uniqueness of 4,4’-(Pentane-1,2-diyl)bis(2-bromo-1-fluorobenzene) lies in its specific combination of bromine and fluorine substituents, which impart unique reactivity and stability characteristics .
Propriétés
Formule moléculaire |
C17H16Br2F2 |
|---|---|
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
2-bromo-4-[1-(3-bromo-4-fluorophenyl)pentan-2-yl]-1-fluorobenzene |
InChI |
InChI=1S/C17H16Br2F2/c1-2-3-12(13-5-7-17(21)15(19)10-13)8-11-4-6-16(20)14(18)9-11/h4-7,9-10,12H,2-3,8H2,1H3 |
Clé InChI |
BTGOBNKTPPHZRC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC1=CC(=C(C=C1)F)Br)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


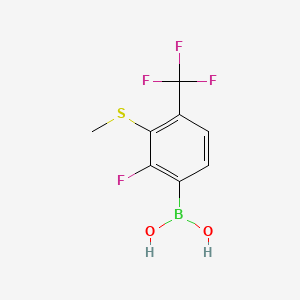
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
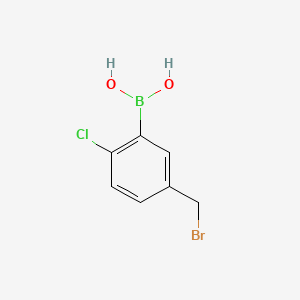
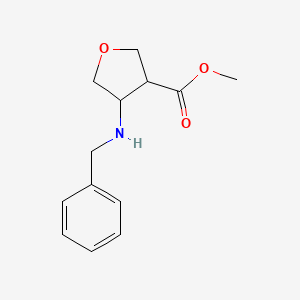
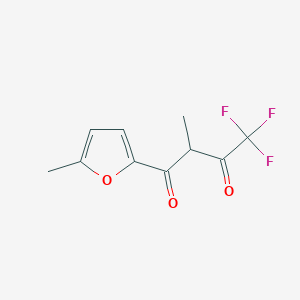
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
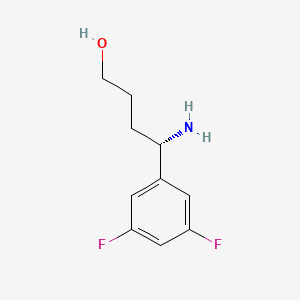
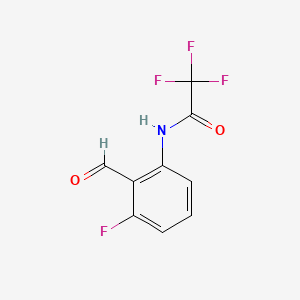

![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)

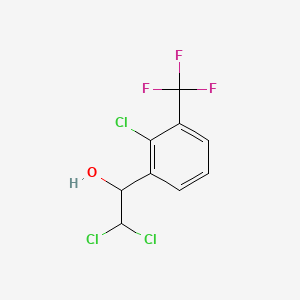
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
